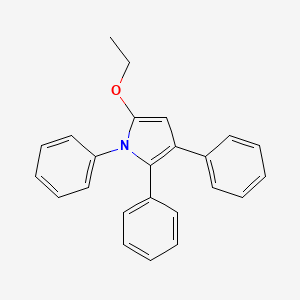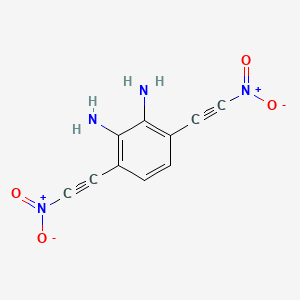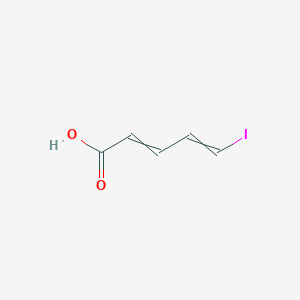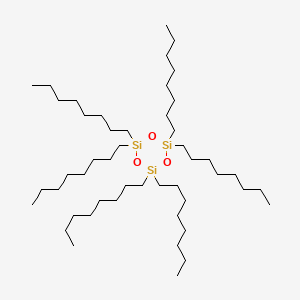
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is a silicon-based compound with a unique structure that includes three oxygen atoms and three silicon atoms arranged in a cyclic configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexaoctylsilane with a suitable oxidizing agent to form the trioxatrisilinane ring. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silicon-oxygen and silicon-hydrogen compounds, as well as substituted derivatives of this compound.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon framework allows for unique interactions with other molecules, potentially leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,2,4,6-Trioxatrisilinane: A similar compound with a different substitution pattern.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: Another silicon-based compound with a cyclic structure.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur analog with similar structural features.
Uniqueness
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific substitution pattern and the presence of octyl groups, which can influence its physical and chemical properties. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Propriétés
Numéro CAS |
137410-92-5 |
|---|---|
Formule moléculaire |
C48H102O3Si3 |
Poids moléculaire |
811.6 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexaoctyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C48H102O3Si3/c1-7-13-19-25-31-37-43-52(44-38-32-26-20-14-8-2)49-53(45-39-33-27-21-15-9-3,46-40-34-28-22-16-10-4)51-54(50-52,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6/h7-48H2,1-6H3 |
Clé InChI |
UEHOWTBIFIIEBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
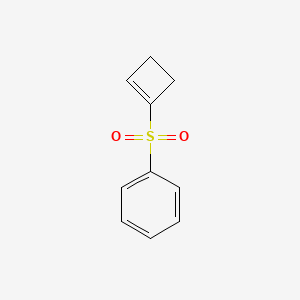


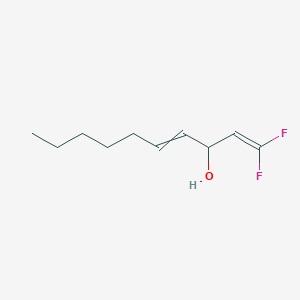
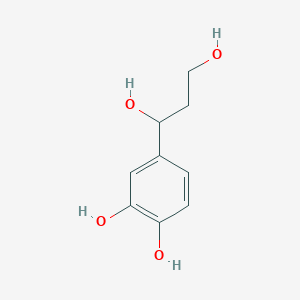


![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

